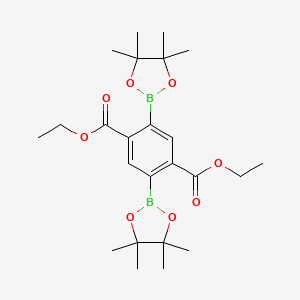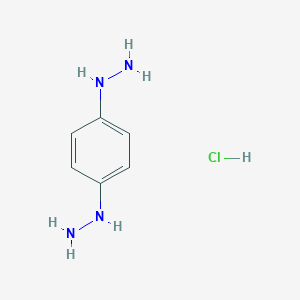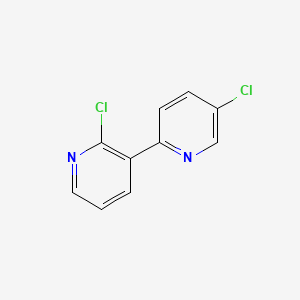
2',5-Dichloro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5-Dichloro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2’ and 5 positions of the bipyridine structure Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2,3’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a chlorinated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2’,5-Dichloro-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of reaction conditions and catalysts can be optimized to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,5-Dichloro-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Coordination Reactions: As a ligand, 2’,5-Dichloro-2,3’-bipyridine can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve the use of a base and a polar solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as copper(II) chloride or nickel(II) acetate are often used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Coordination Reactions: Products include metal complexes with varying stoichiometries and coordination geometries.
Applications De Recherche Scientifique
2’,5-Dichloro-2,3’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’,5-Dichloro-2,3’-bipyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the nitrogen atoms in the bipyridine rings coordinate with the metal center, stabilizing the complex. This coordination can influence the reactivity and properties of the metal ion, enabling various catalytic or biological activities . The specific molecular targets and pathways involved will vary depending on the metal ion and the context in which the complex is used.
Comparaison Avec Des Composés Similaires
2’,5-Dichloro-2,3’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct chemical properties and applications.
5,5’-Dichloro-2,2’-bipyridine: Similar to 2’,5-Dichloro-2,3’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and coordination behavior.
The uniqueness of 2’,5-Dichloro-2,3’-bipyridine lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for specific applications in coordination chemistry and materials science.
Propriétés
Numéro CAS |
942206-20-4 |
|---|---|
Formule moléculaire |
C10H6Cl2N2 |
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2-chloro-3-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
Clé InChI |
YYRNNCTZVPVWEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


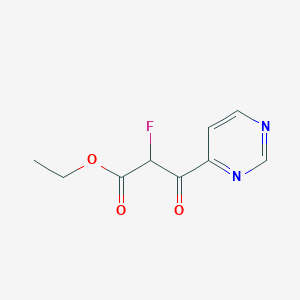

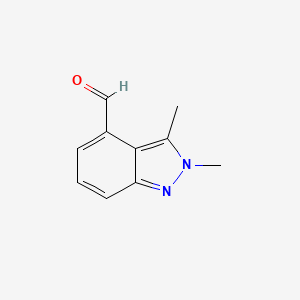
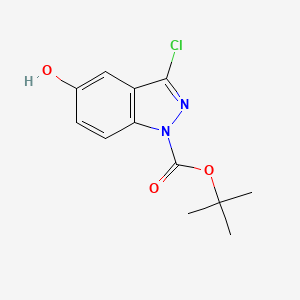


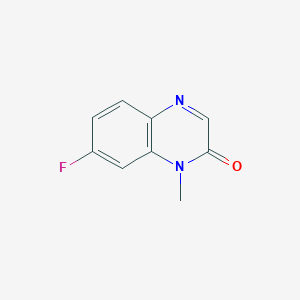
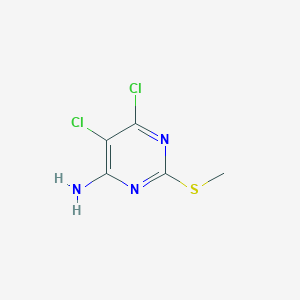
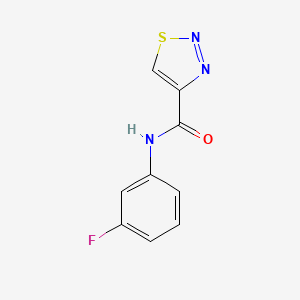

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)

